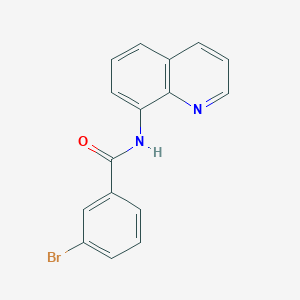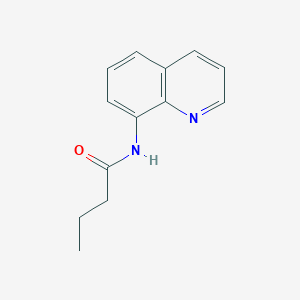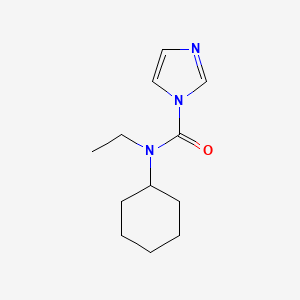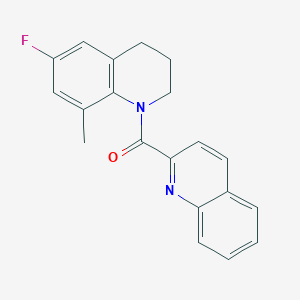![molecular formula C14H13F3N2O B7646933 (2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)
(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol, also known as TFEA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol is not yet fully understood. However, it has been shown to act as an allosteric modulator of certain receptors, including the GABA-A receptor. This compound has been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes. This compound has also been shown to have anxiolytic and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol in lab experiments is its high purity level, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using this compound is its relatively high cost, which may make it less accessible to some researchers.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol. One area of interest is in the development of new drugs that target specific receptors using this compound as a scaffold. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in human subjects.
Synthesemethoden
The synthesis of (2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol involves the reaction of (S)-2-amino-1-phenylethanol with 5-(trifluoromethyl)pyridin-2-amine in the presence of a catalyst. This reaction results in the formation of this compound as a white solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been shown to have potential as a scaffold for the design of new drugs that target specific receptors. Additionally, this compound has been studied in the development of new treatments for diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
IUPAC Name |
(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)11-6-7-13(18-8-11)19-12(9-20)10-4-2-1-3-5-10/h1-8,12,20H,9H2,(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQKGXHNVDTLAL-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)



![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)

![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)

![2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one](/img/structure/B7646914.png)
![(5-fluoro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7646915.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)

![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)